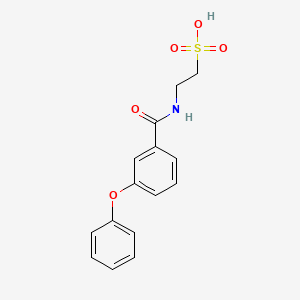

N-(3-Phenoxybenzoyl)taurine

Description

Contextualization within Xenobiotic Biotransformation Pathways

The metabolism of foreign compounds, or xenobiotics, is a fundamental biological process for survival. nih.gov This biotransformation typically occurs in two main phases. nih.govnih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule, often making it slightly more water-soluble. nih.govinchem.org These reactions are primarily catalyzed by enzymes like cytochrome P450s. nih.gov

Following Phase I, the modified xenobiotic enters Phase II, where it is conjugated with an endogenous molecule. nih.govnih.gov This conjugation step dramatically increases the water solubility of the xenobiotic, facilitating its excretion from the body through urine or bile. inchem.org N-(3-Phenoxybenzoyl)taurine is a product of such a Phase II conjugation reaction, formed from the xenobiotic carboxylic acid, 3-phenoxybenzoic acid (3-PBA). nih.govnih.gov 3-PBA itself is a major metabolite of several synthetic pyrethroid insecticides, such as cypermethrin (B145020) and fenvalerate. nih.govinchem.orgiupac.org

Significance of Amino Acid Conjugation in Detoxification Mechanisms

Amino acid conjugation is a crucial Phase II detoxification pathway for a variety of xenobiotic carboxylic acids. tandfonline.comacs.org This process involves the formation of a stable amide bond between the carboxylic acid group of the xenobiotic and the amino group of an amino acid. tandfonline.com

The mechanism of amino acid conjugation is a two-step enzymatic process. nih.govacs.org First, the xenobiotic carboxylic acid is activated by an acyl-CoA synthetase (ACS) to form a high-energy acyl-CoA thioester intermediate. acs.orgtandfonline.com This initial activation is often the rate-limiting step in the conjugation process. nih.gov In the second step, an N-acyltransferase enzyme catalyzes the transfer of the xenobiotic acyl group from the CoA thioester to the amino group of a specific amino acid, such as glycine (B1666218) or, in this case, taurine (B1682933). acs.org While glycine is the most common amino acid used for conjugation in many species, the choice of amino acid can be highly dependent on the specific xenobiotic and the animal species. nih.govtandfonline.com

Overview of Taurine's Role in Endogenous and Xenobiotic Conjugation Reactions

Taurine (2-aminoethanesulfonic acid) is a highly abundant and structurally unique amino sulfonic acid that plays a role in various physiological processes, including the conjugation of both endogenous and xenobiotic compounds. elsevierpure.comwikipedia.org Its most well-known conjugation function is in the formation of bile salts, where it conjugates with bile acids to aid in the digestion of lipids. elsevierpure.combiorxiv.org

In the context of xenobiotic metabolism, taurine serves as a conjugating agent for certain carboxylic acids. al-edu.comacs.org The formation of this compound is a prominent example of this pathway and is notably species-specific. nih.govnih.gov Research has shown that this compound is the major urinary metabolite of 3-PBA and cypermethrin in mice. nih.govtandfonline.com However, this taurine conjugate is not found in rats, where 3-PBA is primarily conjugated with glucuronic acid and glycine. nih.govtandfonline.com This highlights the significant species differences in metabolic pathways. The enzyme responsible for this specific taurine conjugation in mice is believed to be a form of bile acid-CoA:amino acid N-acyltransferase (BAAT), which can utilize xenobiotic-CoAs as substrates. biorxiv.orgnih.govuniprot.org

Detailed Research Findings

The metabolism of 3-phenoxybenzoic acid (3PBA) shows considerable diversity across different animal species. The choice of the conjugating amino acid is a key variable in its detoxification pathway.

| Species | Glycine Conjugate (%) | Taurine Conjugate (%) | Glucuronide/Sulfate (B86663) Conjugates (%) | Other Conjugates (%) |

| Mouse | - | Major Metabolite | Minor | - |

| Rat | Minor | Not Detected | Major (Sulfate) | - |

| Gerbil | Major Metabolite | - | Minor | - |

| Cat | Major Metabolite | - | - | - |

| Sheep | Major Metabolite | - | - | - |

| Ferret | Similar amounts to other metabolites | Similar amounts to other metabolites | - | - |

| Rabbit | - | - | Major (Glucuronide) | - |

| Guinea Pig | - | - | Major (Glucuronide) | - |

| Hamster | Minor | - | Major (Glucuronide) | - |

| Marmoset | - | - | Major (Glucuronide) | - |

| Mallard Duck | - | - | - | Major (Glycylvaline) |

This table summarizes findings on the major metabolic pathways of 3-phenoxybenzoic acid across various species, highlighting the prominence of this compound formation in mice. Data compiled from multiple studies. nih.gov

Structure

3D Structure

Properties

CAS No. |

69519-14-8 |

|---|---|

Molecular Formula |

C15H15NO5S |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

2-[(3-phenoxybenzoyl)amino]ethanesulfonic acid |

InChI |

InChI=1S/C15H15NO5S/c17-15(16-9-10-22(18,19)20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)(H,18,19,20) |

InChI Key |

GJNBCGLRQJUPBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N 3 Phenoxybenzoyl Taurine

Established Synthetic Routes for N-(3-Phenoxybenzoyl)taurine

The primary route for synthesizing this compound is through the acylation of taurine (B1682933) with an activated derivative of 3-phenoxybenzoic acid. This approach is efficient and builds upon well-understood principles of amide bond formation.

Acylation Methods, including Schotten-Baumann Procedures

The most common method for synthesizing this compound is the acylation of taurine with 3-phenoxybenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions. organic-chemistry.orgwikipedia.orglscollege.ac.in The Schotten-Baumann reaction is a robust method for creating amides from amines and acid chlorides. wikipedia.orgbyjus.com It is characterized by the use of a two-phase solvent system, typically consisting of water and a non-miscible organic solvent, with a base present in the aqueous phase. wikipedia.orglscollege.ac.in

The mechanism involves the nucleophilic attack of the amine group of taurine on the electrophilic carbonyl carbon of 3-phenoxybenzoyl chloride. A base, commonly an aqueous solution of sodium hydroxide, is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. organic-chemistry.orgbyjus.com This neutralization is crucial as it prevents the protonation of the unreacted taurine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org The use of a biphasic system helps to keep the starting materials and the product primarily in the organic phase while the base remains in the aqueous phase. wikipedia.org Similar acylation procedures are widely used in the synthesis of other N-acyltaurines and related surfactants. eco-vector.comgoogle.com

Table 1: Typical Schotten-Baumann Reaction Parameters for N-Acyltaurine Synthesis

| Parameter | Description | Example/Rationale |

|---|---|---|

| Amine | Taurine (2-aminoethanesulfonic acid) | The nucleophile providing the amino group for amide formation. Often used as its sodium salt. google.com |

| Acylating Agent | 3-Phenoxybenzoyl chloride | The electrophile, an activated form of 3-phenoxybenzoic acid. |

| Base | Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Neutralizes the HCl byproduct to drive the reaction to completion. organic-chemistry.orgbyjus.com Pyridine can also be used. byjus.com |

| Solvent System | Biphasic: Water and an organic solvent (e.g., dichloromethane, diethyl ether) | Separates the base from the organic reactants and product, allowing for efficient reaction and simplified workup. wikipedia.org |

| Temperature | Typically low to room temperature (e.g., 0-25 °C) | The reaction is often exothermic; cooling is used to control the reaction rate and minimize side reactions like hydrolysis of the acid chloride. google.com |

Precursor Requirements and Intermediate Compound Considerations

The successful synthesis of this compound relies on the availability and purity of its key precursors.

3-Phenoxybenzoic acid: This is the carboxylic acid precursor that provides the acyl group. It can be prepared through various organic synthesis methods, such as the Ullmann condensation. Its activated form, 3-phenoxybenzoyl chloride , is the immediate intermediate required for the Schotten-Baumann reaction. This acid chloride is typically prepared by reacting 3-phenoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Taurine (2-aminoethanesulfonic acid): This is a naturally occurring aminosulfonic acid. nih.gov While abundant in many biological tissues, for chemical synthesis it is typically produced synthetically. wikipedia.org Common industrial synthesis routes include the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid), which is itself derived from the reaction of ethylene (B1197577) oxide with sodium bisulfite. wikipedia.orggoogle.com Another method involves the reaction of ethanolamine (B43304) with sulfuric acid and sodium sulfite. researchgate.net

Another potential intermediate pathway involves enzymatic or biomimetic synthesis, where a precursor like 3-Phenoxybenzoyl-Coenzyme A could react directly with taurine. vulcanchem.com This reflects the biological pathway where taurine is used in conjugation reactions. nih.gov

Table 2: Key Precursors for this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis | Common Synthesis Route |

|---|---|---|---|

| Taurine | C₂H₇NO₃S | Amine source (nucleophile) | Ammonolysis of isethionic acid. wikipedia.org |

| 3-Phenoxybenzoic acid | C₁₃H₁₀O₃ | Source of the phenoxybenzoyl moiety | Ullmann condensation |

| 3-Phenoxybenzoyl chloride | C₁₃H₉ClO₂ | Activated acylating agent (electrophile) | Reaction of 3-phenoxybenzoic acid with thionyl chloride. |

Methodologies for Analog and Derivative Synthesis involving the Phenoxybenzoyl and Taurine Scaffolds

To explore structure-activity relationships, analogs and derivatives of this compound can be synthesized by modifying its core components. These modifications can target the phenoxybenzoyl moiety, the taurine amide linkage, or the sulfonic acid group.

Structural Modifications of the Phenoxybenzoyl Moiety

The phenoxybenzoyl portion of the molecule offers multiple sites for structural variation. These modifications can alter the compound's steric, electronic, and lipophilic properties. General strategies for creating analogs focus on the aromatic rings and the ether linkage. mdpi.com

Ring Substitution: Introducing substituents onto either the phenoxy ring or the benzoyl ring is a common strategy. mdpi.com Halogens (F, Cl, Br), alkyl groups (e.g., methyl, ethyl), or alkoxy groups (e.g., methoxy) can be added at various positions. These changes can influence receptor binding affinity and metabolic stability.

Replacement of Aromatic Rings: One or both of the phenyl rings could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and electronic properties. nih.gov

Modification of the Ether Linkage: The ether oxygen can be replaced with other linking groups, such as a sulfur atom (thioether), a methylene (B1212753) group (-CH₂-), or a sulfone (-SO₂-), to change the angle and flexibility between the two aromatic rings.

Chemical Variations of the Taurine Amide Linkage and Sulfonic Acid Group

The taurine segment of the molecule also presents opportunities for derivatization, particularly at the amide bond and the terminal sulfonic acid group.

Amide Linkage Modification: The amide bond itself can be altered. N-alkylation, particularly N-methylation, can be achieved by reacting the N-acyltaurine with a methylating agent like dimethyl sulfate (B86663). monash.edugoogle.com This modification removes the hydrogen bond donor capability of the amide nitrogen and can increase lipophilicity. monash.edu The entire amide bond (-CO-NH-) could also be replaced with a bioisosteric group, such as a sulfonamide (-SO₂-NH-), to create sulfonopeptide analogs with increased polarity and different hydrolytic stability. researchgate.net

Sulfonic Acid Group Derivatization: The highly polar sulfonic acid group is crucial for the molecule's character but can be modified or protected. During synthesis, it can be converted into a sulfonate ester to increase its solubility in organic solvents and to prevent unwanted side reactions. nih.gov A "safety-catch" protecting group strategy can be employed, where a protecting group is cleaved under specific conditions to regenerate the free sulfonic acid at the end of a synthetic sequence. rsc.org While less common, the sulfonic acid could be replaced with other acidic functional groups, such as a phosphonic acid, to create fundamentally different analogs.

Table 3: Potential Derivatization Strategies for this compound

| Molecular Scaffold | Modification Site | Type of Modification | Rationale/Effect |

|---|---|---|---|

| Phenoxybenzoyl Moiety | Aromatic Rings | Substitution (e.g., -Cl, -F, -CH₃) | Alter electronic properties, lipophilicity, and metabolic stability. |

| Ether Linkage (-O-) | Replacement (e.g., -S-, -CH₂-) | Change bond angle, flexibility, and lipophilicity. | |

| Taurine Scaffold | Amide Linkage (-CONH-) | N-methylation; Replacement with sulfonamide (-SO₂NH-) | Increase lipophilicity; alter hydrogen bonding and hydrolytic stability. monash.eduresearchgate.net |

| Sulfonic Acid Group (-SO₃H) | Esterification; Replacement with other acid groups | Use as a protecting group during synthesis; explore changes in acidity and polarity. nih.gov |

Metabolic Pathways and Enzymology of N 3 Phenoxybenzoyl Taurine Formation

Origins from 3-Phenoxybenzoic Acid Metabolism in Biological Systems

N-(3-Phenoxybenzoyl)taurine is a notable metabolite derived from 3-Phenoxybenzoic acid (3-PBA) nih.govtandfonline.com. 3-PBA itself is a primary metabolite of several synthetic pyrethroid insecticides rupahealth.comnih.gov. When these insecticides are introduced into a biological system, they undergo rapid metabolism, a key step of which is the cleavage of the ester bond nih.gov. This hydrolysis yields 3-phenoxybenzyl alcohol, which is then oxidized to form 3-PBA nih.gov. Subsequently, 3-PBA can undergo further metabolic transformations, including conjugation with taurine (B1682933) to form this compound nih.govtandfonline.comnih.gov. In some species, such as rats, 3-PBA is primarily metabolized through hydroxylation and subsequent conjugation with sulfate (B86663) and glucuronic acid, with only minor amounts of amino acid conjugation observed nih.govtandfonline.com.

Formation as a Major Metabolite of Pyrethroid Insecticides (e.g., Cypermethrin)

The taurine conjugate, this compound, has been identified as a major urinary metabolite of the pyrethroid insecticide cypermethrin (B145020) in mice nih.govtandfonline.com. Following oral administration of cypermethrin, a substantial portion of the compound is rapidly eliminated in the urine, with this compound being the predominant metabolite nih.govtandfonline.com. This metabolic fate is also observed for 3-phenoxybenzoic acid when administered directly to mice nih.govtandfonline.com. The formation of this taurine conjugate is a key detoxification pathway for cypermethrin and other pyrethroids containing the 3-phenoxybenzyl moiety in this species tandfonline.com.

Enzymatic Mechanisms Governing Taurine Conjugation

The conjugation of taurine to xenobiotic carboxylic acids like 3-phenoxybenzoic acid is a two-step enzymatic process al-edu.com. This process is crucial for the detoxification and elimination of these compounds.

The initial step in the conjugation process involves the activation of the carboxylic acid group of 3-phenoxybenzoic acid. This activation is achieved through the formation of a high-energy acyl-CoA thioester intermediate al-edu.com. This reaction is catalyzed by an acyl-CoA synthetase and requires the presence of Coenzyme A (CoA) and ATP nih.govnih.gov. The formation of this reactive thioester is a prerequisite for the subsequent transfer of the acyl group to an amino acid al-edu.com.

The second step of the conjugation is catalyzed by a class of enzymes known as acyl-CoA:amino acid N-acyltransferases al-edu.comtudublin.ie. These enzymes facilitate the transfer of the 3-phenoxybenzoyl group from the 3-phenoxybenzoyl-CoA thioester to the amino group of taurine, forming the stable this compound conjugate al-edu.com.

Several enzymes with N-acyltransferase activity have been identified, including bile acid-CoA:amino acid N-acyltransferase (BAAT) and acyl-CoA:amino acid N-acyltransferase 1 and 2 (ACNAT1 and ACNAT2) in mice tudublin.ienih.gov. While BAAT is well-known for its role in conjugating bile acids to taurine and glycine (B1666218), it has also been shown to conjugate fatty acyl-CoAs with glycine nih.govmedchemexpress.com. Studies suggest that BAAT is a likely candidate for the in vivo synthesis of N-acyl taurines from polyunsaturated fatty acids in the murine liver nih.gov. ACNAT1 and ACNAT2 are also involved in the conjugation of fatty acids to taurine tudublin.ienih.gov. The specific acyltransferase responsible for the conjugation of 3-phenoxybenzoyl-CoA with taurine has not been definitively identified but likely belongs to this family of enzymes.

Interspecies Variations in Conjugation Efficiency and Specificity

Significant interspecies differences exist in the metabolic fate of 3-phenoxybenzoic acid and pyrethroid insecticides. The efficiency and specificity of taurine conjugation are highly variable among different animal species.

In murine models, specifically mice, the conjugation of 3-phenoxybenzoic acid with taurine is a major metabolic pathway nih.govtandfonline.com. Studies have shown that this compound is the principal urinary metabolite of both 3-phenoxybenzoic acid and cypermethrin in two different strains of mice nih.govtandfonline.com. This contrasts sharply with the metabolic profile in rats, where taurine conjugation of these compounds is not observed nih.govtandfonline.com. In rats, the primary metabolites are glucuronic acid and glycine conjugates of 3-phenoxybenzoic acid, along with the O-sulfate conjugate of 4'-hydroxy-3-phenoxybenzoic acid tandfonline.comnih.gov. Interestingly, even within mice, there is substrate specificity, as benzoic acid does not form a taurine conjugate nih.govtandfonline.com. This highlights the unique enzymatic machinery present in mice that favors taurine conjugation for 3-phenoxybenzoic acid.

Metabolite Profile of 3-Phenoxybenzoic Acid in Different Species

| Species | Major Conjugating Moiety | Primary Metabolites | Reference |

|---|---|---|---|

| Mouse | Taurine | This compound | nih.govtandfonline.com |

| Rat | Glucuronic Acid, Glycine, Sulfate | 3-PBA glucuronide, 3-PBA glycine conjugate, 4'-HOSO2O-3PBA | tandfonline.comnih.gov |

| Cow | Glutamic Acid | N-(3-phenoxybenzoyl)glutamic acid | tandfonline.com |

Divergent Conjugation Patterns in Other Mammalian Species (e.g., Rats, Dogs, Cattle)

The biotransformation of 3-phenoxybenzoic acid (3-PBA) presents a clear example of how different species handle xenobiotics, foreign chemical compounds, in unique ways. While mice readily conjugate 3-PBA with taurine to form this compound, this pathway is notably absent in rats.

In rats , the primary metabolic route for 3-PBA involves hydroxylation at the 4'-position of the phenoxy group, followed by sulfation of the newly formed hydroxyl group annualreviews.orgnih.govnih.gov. This process results in the formation of 4'-hydroxy-3-phenoxybenzoic acid sulfate, which is the major urinary metabolite. In addition to sulfation, minor metabolic pathways in rats include conjugation with glucuronic acid and other amino acids annualreviews.orgnih.gov. This stark contrast with mice, where taurine conjugation is predominant, highlights a significant species-specific difference in phase II metabolism.

The following interactive table summarizes the known and inferred metabolic pathways of 3-phenoxybenzoic acid in different mammalian species.

| Species | Primary Conjugation Pathway | Major Metabolite(s) | Taurine Conjugation |

| Mouse | Taurine Conjugation | This compound | Present |

| Rat | Sulfation (following hydroxylation) | 4'-hydroxy-3-phenoxybenzoic acid sulfate | Absent nih.gov |

| Dog | Information not available | Information not available | Information not available |

| Cattle | Information not available | Information not available | Information not available |

Evolutionary and Physiological Underpinnings of Species Specificity

The observed species-specific differences in the metabolism of xenobiotics like 3-PBA are not arbitrary but are the result of evolutionary adaptations and fundamental physiological differences. The enzymes responsible for these metabolic transformations, particularly the phase II conjugation enzymes, have evolved under different selective pressures, largely dictated by diet and environmental exposures.

The variation in xenobiotic-metabolizing enzymes, such as cytochrome P450s (CYPs) and various transferases, is a key driver of these metabolic divergences nih.govrug.nl. For instance, the expression and activity of the enzymes responsible for taurine conjugation in mice are likely different from those in rats.

Evolutionary Pressures: A significant evolutionary driver for the divergence of metabolic pathways is the co-evolution of mammals with the chemical defenses of plants. Herbivores, for example, have developed robust detoxification systems to handle the wide array of potentially toxic secondary metabolites found in their plant-based diets. Carnivores, on the other hand, consume a diet that is generally lower in such xenobiotics and, as a result, may have lost or have lower activity of some detoxification enzymes nih.govmpi-cbg.de. This is exemplified by the convergent loss of certain detoxification genes in carnivorous lineages nih.govmpi-cbg.de.

The metabolic fate of a compound in a given species is therefore a reflection of its evolutionary history and the specific chemical challenges it has faced. The ability of mice to utilize taurine for conjugation may be an adaptation to their specific dietary habits or environmental exposures, a trait that was not selected for, or was perhaps selected against, in the evolutionary lineage of rats.

Physiological Factors: Beyond evolutionary history, fundamental physiological differences between species also play a crucial role. This includes variations in enzyme kinetics, tissue-specific enzyme expression, and the availability of co-factors necessary for conjugation reactions. For example, the levels of taurine available in the liver, the primary site of xenobiotic metabolism, can vary between species and could influence the extent of taurine conjugation.

Toxicological and Mechanistic Implications of N 3 Phenoxybenzoyl Taurine Conjugation

Contribution to Xenobiotic Detoxification and Elimination Kinetics.

The formation of N-(3-Phenoxybenzoyl)taurine is a significant pathway in the detoxification of 3-PBA, a primary metabolite of numerous pyrethroid insecticides such as cypermethrin (B145020) and deltamethrin. Research has demonstrated that in mice, a substantial portion of an oral dose of 3-PBA or its parent pyrethroid is rapidly eliminated in the urine as the this compound conjugate nih.gov. This biotransformation is a classic example of a phase II detoxification reaction, where an endogenous, water-soluble molecule (taurine) is attached to a more lipophilic xenobiotic (3-PBA) to facilitate its excretion.

The conjugation with taurine (B1682933) significantly increases the water solubility of 3-PBA, a crucial factor for efficient renal clearance. The anionic nature of the taurine conjugate makes it a suitable substrate for organic anion transporters in the kidney, which actively secrete the conjugate into the urine. This active transport mechanism contributes to the rapid elimination of the xenobiotic from the body, thereby reducing the potential for accumulation and toxicity.

A key study investigating the metabolism of radiolabeled 3-phenoxybenzoic acid and the pyrethroid insecticide cypermethrin in mice provided quantitative insights into the importance of this pathway. Following oral administration, a significant percentage of the administered radioactivity was recovered in the urine, with this compound being identified as the major urinary metabolite nih.gov.

| Compound Administered | Dose (mg/kg) | Major Urinary Metabolite | Significance in Elimination |

| 3-Phenoxy[14C]benzoic acid | 1-20 | This compound | A substantial proportion of radioactivity is rapidly eliminated in the urine as this conjugate nih.gov. |

| trans- and cis-[aryl-14C]cypermethrin | 1-20 | This compound | A substantial proportion of radioactivity is rapidly eliminated in the urine as this conjugate nih.gov. |

It is important to note that this detoxification pathway exhibits species specificity. While this compound is a major metabolite in mice, it is not formed in rats nih.gov. This highlights the differences in xenobiotic metabolism across species, which can have significant implications for toxicological risk assessment.

Influence on Parent Compound Bioavailability and Systemic Exposure.

The conjugation of 3-PBA with taurine has a profound impact on the bioavailability and systemic exposure of the parent compound. By converting 3-PBA into a more water-soluble and readily excretable form, taurine conjugation effectively reduces the circulating levels and residence time of 3-PBA in the body. This rapid clearance minimizes the opportunity for 3-PBA to distribute to and accumulate in tissues, thereby lowering its systemic exposure.

Mechanistic Insights into Conjugation as a Biotransformation Strategy to Reduce Parent Compound Activity or Toxicity.

The conjugation of 3-PBA with taurine serves as a crucial detoxification mechanism by reducing the inherent biological activity and toxicity of the parent compound. 3-PBA itself has been investigated for potential toxic effects. By masking the carboxylic acid group of 3-PBA through the formation of an amide bond with taurine, the resulting conjugate, this compound, is rendered less likely to interact with biological targets such as enzymes and receptors.

Assessment of Conjugate Stability and Reversibility in Biological Milieus (in vitro and ex vivo models).

The stability of the this compound conjugate is a critical factor in its role as a detoxification product. For the detoxification to be effective, the conjugate must remain stable until it is excreted from the body. While specific studies on the stability of this compound are limited, research on other N-acyltaurines provides some insights. Generally, the amide bond linking the xenobiotic acid to taurine is relatively stable.

However, the potential for enzymatic hydrolysis of N-acyltaurines exists. Enzymes such as fatty acid amide hydrolase (FAAH) have been shown to hydrolyze certain N-acyltaurines nih.govelifesciences.orgresearchgate.netnih.gov. The susceptibility of this compound to such enzymatic cleavage in various tissues and biological fluids would determine the extent of its reversibility. If the conjugate were to be hydrolyzed back to 3-PBA and taurine before excretion, it could potentially lead to the re-release of the parent compound, thereby prolonging its systemic exposure and potential for toxicity.

Further in vitro and ex vivo studies using relevant biological matrices, such as liver and kidney homogenates or plasma from species known to form this conjugate, would be necessary to definitively assess the stability and potential for enzymatic reversal of this compound. Such studies would provide a more complete understanding of the toxicological implications of this important metabolic pathway.

Advanced Analytical Methodologies for N 3 Phenoxybenzoyl Taurine in Research

Comprehensive Extraction and Sample Preparation Techniques from Biological Matrices

The initial and critical step in the analysis of N-(3-Phenoxybenzoyl)taurine from biological samples, such as urine, plasma, and tissues, involves its efficient extraction and the removal of interfering endogenous components. The choice of extraction method is paramount to ensure high recovery rates and sample purity.

Commonly employed techniques for the extraction of pyrethroid metabolites, which are applicable to this compound, include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). acs.orgresearchgate.net

Liquid-Liquid Extraction (LLE) has been a conventional method for extracting pyrethroid metabolites. This technique involves the partitioning of the analyte of interest between two immiscible liquid phases. For acidic metabolites like this compound, the pH of the aqueous sample is typically adjusted to an acidic range to protonate the molecule, thereby increasing its solubility in an organic solvent. nih.gov

| Parameter | Condition | Rationale |

| Sample Pre-treatment | Acidification (e.g., with HCl) | To protonate the taurine (B1682933) conjugate for better extraction into organic solvent. nih.gov |

| Extraction Solvents | Methyl tert-butyl ether (MTBE), Dichloromethane | Chosen for their ability to efficiently extract pyrethroid metabolites. nih.govrutgers.edu |

| Post-extraction | Evaporation and reconstitution | To concentrate the analyte and transfer it to a solvent compatible with the analytical instrument. acs.org |

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and the potential for automation. acs.orgnih.gov The selection of the sorbent material is critical and is based on the physicochemical properties of this compound.

| Sorbent Type | Elution Solvent | Principle of Separation |

| Reversed-Phase (e.g., C18) | Methanol, Acetonitrile | Based on hydrophobic interactions between the analyte and the sorbent. nih.gov |

| Ion-Exchange | pH-adjusted buffers with organic modifiers | Exploits the ionic character of the sulfonic acid group in taurine. |

Enzymatic hydrolysis is a crucial sample preparation step when analyzing for total pyrethroid metabolite concentrations, as many metabolites are conjugated to glucuronic acid or sulfate (B86663) in vivo. However, for the specific analysis of the taurine conjugate, this step would be omitted to preserve the integrity of this compound.

High-Resolution Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Following extraction, chromatographic separation is employed to isolate this compound from other metabolites and endogenous compounds prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of non-volatile and thermally labile metabolites like taurine conjugates. semanticscholar.orgresearchgate.net The separation is typically achieved using reversed-phase chromatography.

| Column | Mobile Phase | Gradient |

| C18 | Acetonitrile/Water with formic or acetic acid | A gradient elution is typically used to effectively separate a range of metabolites with varying polarities. acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. rutgers.edunih.gov This typically involves the esterification of the carboxylic acid and sulfonic acid groups.

Spectroscopic Identification and Structural Elucidation

Definitive identification and structural confirmation of this compound rely on advanced spectroscopic methods.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry is a highly sensitive and selective technique for the detection and identification of metabolites. When coupled with a chromatographic separation method, it provides a powerful analytical tool.

Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of polar and non-volatile compounds like this compound. It typically forms protonated molecules [M+H]+ or deprotonated molecules [M-H]- in the positive and negative ion modes, respectively.

Tandem Mass Spectrometry (MS/MS) is instrumental for the structural elucidation of metabolites. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for the compound. For this compound, characteristic fragments would arise from the cleavage of the amide bond and the loss of the taurine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds and for the confirmation of the structure of known metabolites. hyphadiscovery.comnih.govunl.edu While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule.

For this compound, 1H NMR and 13C NMR would provide characteristic signals for the aromatic protons and carbons of the 3-phenoxybenzoyl group, as well as for the methylene (B1212753) groups of the taurine moiety. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different parts of the molecule, thus confirming the structure. hyphadiscovery.comresearchgate.net

Quantitative Analytical Methods for Metabolic Profiling and Pharmacokinetic Studies (preclinical)

Accurate and precise quantitative methods are essential for metabolic profiling and for conducting preclinical pharmacokinetic studies of this compound.

LC-MS/MS is the gold standard for the quantitative analysis of metabolites in biological matrices due to its high sensitivity, selectivity, and wide dynamic range. mdpi.comfrontiersin.org The development of a quantitative LC-MS/MS method involves the use of a stable isotope-labeled internal standard, which is structurally identical to the analyte but has a different mass. This allows for the correction of any variability in sample preparation and instrument response.

A typical workflow for a preclinical pharmacokinetic study of this compound would involve:

Administration of the parent compound (e.g., cypermethrin) to a test animal (e.g., a mouse). nih.gov

Collection of biological samples (e.g., blood, urine) at various time points.

Extraction and cleanup of the samples.

Quantification of this compound using a validated LC-MS/MS method.

Calculation of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

The data obtained from these studies are crucial for understanding the metabolic fate of the parent compound and for assessing potential exposure and risk.

Future Research Trajectories for N 3 Phenoxybenzoyl Taurine

Exploration of Undiscovered Metabolic Pathways and Novel Conjugation Enzymes

The biotransformation of xenobiotic compounds like 3-PBA into taurine (B1682933) conjugates is a critical detoxification process. nih.govtandfonline.comresearchgate.net However, the specific enzymes responsible for conjugating 3-PBA with taurine remain to be definitively identified. While the conjugation of endogenous molecules like bile acids and fatty acids with taurine has been characterized, the enzymatic machinery for xenobiotic conjugation is less understood. nih.govnih.gov

Future research should focus on identifying and characterizing the acyl-coenzyme A (CoA) synthetases that activate 3-PBA and the specific N-acyltransferases that catalyze the subsequent transfer to taurine. A key candidate family for investigation is the acyl-coenzyme A:amino acid N-acyltransferases (ACNATs). For instance, ACNAT1 has been identified as a peroxisomal enzyme that specifically conjugates long-chain fatty acids to taurine, but not glycine (B1666218). nih.gov Investigating whether ACNATs or other transferases exhibit activity towards xenobiotic acyl-CoAs like 3-phenoxybenzoyl-CoA is a logical next step.

Furthermore, exploring alternative metabolic pathways beyond simple conjugation is warranted. This could involve investigating the potential for further metabolism of N-(3-Phenoxybenzoyl)taurine itself, such as hydrolysis back to its constituent parts or other modifications. Understanding the complete metabolic journey of this compound is essential for a comprehensive toxicological and physiological assessment.

Table 1: Known and Putative Enzymes in Taurine Conjugation

| Enzyme Family | Known/Putative Substrates | Cellular Location | Potential Role in this compound Formation |

|---|---|---|---|

| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | Bile acid-CoAs (e.g., choloyl-CoA) | Peroxisomes | Unlikely, as it is generally specific to bile acids. nih.gov |

| Acyl-CoA:amino acid N-acyltransferase (ACNATs) | Fatty acid-CoAs (e.g., long-chain fatty acyl-CoAs) | Peroxisomes | High potential; may have uncharacterized activity towards xenobiotic acyl-CoAs. nih.gov |

| Acyl-CoA Synthetases | Carboxylic acids (xenobiotic and endogenous) | Mitochondria, Endoplasmic Reticulum | Essential for the initial activation of 3-phenoxybenzoic acid to its CoA thioester before conjugation can occur. researchgate.net |

| Glutathione (B108866) S-transferases (GSTs) | Wide range of electrophilic xenobiotics | Cytosol, Microsomes | Primarily involved in glutathione conjugation, but broad specificity warrants investigation for other roles. wikipedia.org |

Development of Bio-Inspired Synthetic Methodologies for Related Conjugates

The chemical synthesis of taurine conjugates is crucial for producing analytical standards, generating analogs for mechanistic studies, and exploring potential biological activities. Current methods often rely on traditional organic chemistry techniques which can be harsh or inefficient. google.com Bio-inspired methodologies, mimicking the cell's enzymatic processes, offer a promising alternative for creating this compound and its analogs.

One approach involves harnessing adenylating enzymes, which can activate carboxylic acids, as versatile biocatalysts for the synthesis of N-acyl amides. rsc.org Research could focus on identifying or engineering enzymes that can activate 3-PBA and then facilitate its conjugation with taurine in a one-pot reaction, mirroring the biological pathway.

Another avenue is the refinement of chemical coupling methods to be more efficient and environmentally friendly. For example, methods using coupling reagents like diethyl phosphorocyanidate (DEPC) have been developed for the synthesis of taurine-conjugated bile acids, achieving high yields under mild conditions. nih.govnih.gov Adapting such green chemistry principles to the synthesis of xenobiotic conjugates like this compound would be a significant advancement. These methods could provide a robust platform for creating a library of related conjugates for further study.

Table 2: Comparison of Synthetic Approaches for Taurine Conjugates

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Schotten-Baumann Reaction | Reaction of an acyl chloride with taurine under alkaline aqueous conditions. epo.org | Well-established, versatile. | Often produces salt byproducts, may require harsh conditions. epo.org |

| Coupling Reagent-Mediated Synthesis | Uses reagents like DEPC to facilitate amide bond formation between the carboxylic acid and taurine. nih.govnih.gov | High yields, mild reaction conditions (room temperature). nih.gov | Reagents can be expensive or require specific handling. |

| Enzymatic/Biocatalytic Synthesis | Utilizes isolated or engineered enzymes (e.g., adenylating enzymes) to catalyze the conjugation. rsc.org | High specificity, environmentally friendly ("green"), mimics natural processes. | Enzyme discovery and optimization can be time-consuming and complex. |

Application of Conjugate Formation Principles in Environmental Bioremediation and Pest Control Research

The formation of this compound is a detoxification pathway for pyrethroid pesticides. nih.gov Understanding and harnessing this process has potential applications in environmental science. Bioremediation, which uses microorganisms to break down pollutants, is a cost-effective and eco-friendly approach to cleaning up pesticide-contaminated soil and water. frontiersin.orgnih.gov

Future research could focus on identifying and engineering microorganisms (bacteria or fungi) that possess highly efficient pathways for pyrethroid hydrolysis and subsequent taurine conjugation of the 3-PBA metabolite. frontiersin.org Many microbial strains are known to degrade pyrethroids primarily through ester bond hydrolysis. frontiersin.orgfrontiersin.org Enhancing their ability to conjugate the resulting carboxylic acid metabolites could accelerate detoxification and reduce the environmental persistence of these compounds. This could involve introducing genes for the relevant transferase enzymes into robust bacterial or fungal chassis.

In pest control, the species-specific nature of taurine conjugation—observed in mice but not rats for cypermethrin (B145020)—is significant. nih.gov This metabolic difference could be exploited. Research could investigate whether susceptible pests efficiently produce taurine conjugates as a detoxification mechanism. If so, developing inhibitors for the specific enzymes in this pathway could potentially increase the efficacy of pyrethroid insecticides or help overcome resistance, creating a more targeted and effective pest management strategy. Conversely, taurine itself has shown protective effects against pesticide-induced toxicity in some organisms, suggesting a complex role in detoxification and defense. nih.govnih.gov

Design of this compound and its Analogs as Mechanistic Probes for Metabolic Research

This compound and its synthetic analogs can be powerful tools for studying the broader processes of xenobiotic metabolism and transport. By designing and synthesizing modified versions of the molecule, researchers can probe the function of specific enzymes and transport proteins.

A key area of research would be the synthesis of isotopically labeled versions of this compound, for example, using ¹⁴C or ³H. snmjournals.org These radiolabeled probes would allow for precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) in vivo. They would be invaluable for identifying the specific transporters responsible for efflux of the conjugate out of cells and into urine or bile, a critical step in the final elimination of the xenobiotic. wikipedia.org

Furthermore, analogs could be designed with specific structural modifications to explore the substrate specificity of the conjugating enzymes and transporters. For instance, altering the linker between the phenoxybenzoyl group and the taurine moiety could reveal how structure affects recognition by metabolic enzymes. Other analogs could incorporate fluorescent tags or photo-affinity labels to enable the identification and isolation of previously unknown binding proteins and enzymes involved in the xenobiotic conjugation pathway. The development of taurine derivative prodrugs for therapeutic purposes has already established a precedent for creating such analogs. researchgate.net

Elucidation of Broader Biological Roles of Taurine Conjugates in Cellular Homeostasis

While this compound is a product of xenobiotic metabolism, its presence in the body means it could potentially interact with pathways regulated by endogenous taurine conjugates. Endogenous N-acyl taurines (NATs), which consist of taurine conjugated to fatty acids, are now recognized as a class of lipid signaling molecules that play important roles in cellular homeostasis, including the regulation of glucose metabolism and energy balance. pnas.orgnih.govresearchgate.netku.dkregionh.dk

Future research should investigate whether xenobiotic-derived conjugates like this compound can act as agonists or antagonists of the receptors and enzymes that interact with endogenous NATs. For example, could this xenobiotic conjugate interfere with the signaling of N-oleoyl taurine, which is known to improve glucose tolerance? nih.gov This line of inquiry could uncover previously unsuspected toxicological mechanisms of pyrethroid exposure, where the metabolites, rather than the parent compound, disrupt cellular signaling and homeostasis. researchgate.net

This research would bridge the gap between xenobiotic detoxification and endogenous metabolic regulation, providing a more holistic understanding of how foreign compounds can impact health. It highlights the importance of not only identifying metabolic pathways but also understanding the potential biological activity of the resulting metabolites. nih.gov

Q & A

Q. How is N-(3-Phenoxybenzoyl)taurine identified and quantified in biological samples?

To detect this compound in biological matrices, researchers commonly employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and quantification. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy , particularly for distinguishing its acylated taurine moiety. For example, in cypermethrin metabolism studies, this compound was identified as a major urinary metabolite in mice using MS and NMR to resolve its conjugation with 3-phenoxybenzoic acid .

Q. What synthetic routes are used to prepare this compound for experimental studies?

Synthesis typically involves the amide coupling of 3-phenoxybenzoic acid with taurine (2-aminoethanesulfonic acid). This reaction is catalyzed by carbodiimide-based reagents (e.g., EDC or DCC) under mild acidic conditions to activate the carboxyl group. Purification via column chromatography ensures removal of unreacted precursors, with final product validation through FTIR (for sulfonic acid groups) and elemental analysis .

Q. What analytical challenges arise in distinguishing this compound from structurally similar metabolites?

Key challenges include resolving isomers (e.g., positional variants of phenoxybenzoyl groups) and differentiating sulfonic acid conjugates from sulfate esters. Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can discriminate between these by analyzing fragment ions (e.g., m/z 80 for sulfonate vs. m/z 97 for sulfate). Chromatographic methods using reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium) improve separation .

Advanced Research Questions

Q. How does this compound function in xenobiotic detoxification pathways?

This compound is a terminal metabolite in the biodegradation of pyrethroid insecticides like cypermethrin. Cytochrome P450 enzymes oxidize cypermethrin to 3-phenoxybenzoic acid, which conjugates with taurine via hepatic acyltransferase activity. The resulting water-soluble metabolite facilitates renal excretion, reducing bioaccumulation. Studies in mice show that 80% of administered 3-phenoxybenzoic acid is eliminated as this compound, highlighting its role in detoxification .

Q. What molecular mechanisms underlie the species-specific differences in this compound formation?

Species variations arise from differences in taurine availability and acyltransferase expression . For instance, rodents exhibit high taurine biosynthesis capacity, favoring conjugation, while certain fish species (e.g., orange-spotted grouper) rely on dietary taurine for lipid metabolism regulation. Transcriptomic analyses reveal that taurine modulates PPAR and AMPK signaling pathways, which may indirectly influence xenobiotic conjugation efficiency .

Q. How do contradictions in toxicological data for this compound arise across experimental models?

Discrepancies often stem from model-specific metabolic rates and dose-dependent effects . In vitro hepatocyte models may underestimate renal clearance rates observed in vivo. For example, in mice, high-dose cypermethrin exposure saturates conjugation pathways, leading to alternative metabolites like 3-(4-hydroxyphenoxy)benzoic acid sulfate. Researchers must validate findings using cross-species pharmacokinetic models and adjust for taurine homeostasis variables (e.g., dietary intake) .

Q. What experimental designs are optimal for studying the interaction of this compound with lipid membranes?

Use Langmuir-Blodgett monolayers or liposome-based assays to evaluate membrane permeability and partitioning. Fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) can assess changes in membrane fluidity. Computational molecular dynamics (MD) simulations further predict interactions with lipid bilayers, focusing on the sulfonic acid group’s electrostatic effects .

Q. Can this compound serve as a biomarker for pyrethroid exposure in ecological studies?

Yes, its presence in urine or plasma correlates with pyrethroid exposure levels. However, researchers must account for confounding factors such as co-exposure to other xenobiotics (e.g., organophosphates) and inter-individual variability in taurine metabolism. Longitudinal sampling and normalization to creatinine levels improve biomarker reliability in field studies .

Methodological Considerations

- Transcriptomic Profiling : Use RNA-seq to identify genes regulated by taurine conjugates (e.g., PPARα, CPT1A) in hepatocyte models .

- Metabolic Flux Analysis : Track labeled ³H-taurine in vitro to quantify conjugation kinetics .

- In Silico Modeling : Apply QSAR (quantitative structure-activity relationship) tools to predict metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.